molecular formula C24H40O3 B14415912 Octadecanoic acid, 4-hydroxyphenyl ester CAS No. 83791-09-7

Octadecanoic acid, 4-hydroxyphenyl ester

Cat. No.: B14415912
CAS No.: 83791-09-7
M. Wt: 376.6 g/mol
InChI Key: JHWBCIGUQCXQFG-UHFFFAOYSA-N
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Description

Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octadecanoate, is an ester derived from octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone). This compound is part of a broader class of esters, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 4-hydroxyphenyl ester typically involves the esterification reaction between octadecanoic acid and 4-hydroxyphenol. This reaction can be catalyzed by acidic catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 4-hydroxyphenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 4-hydroxyphenol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Octadecanoic acid and 4-hydroxyphenol.

    Reduction: Octadecanol and 4-hydroxyphenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Octadecanoic acid, 4-hydroxyphenyl ester has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its favorable physical and chemical properties.

Mechanism of Action

The mechanism of action of octadecanoic acid, 4-hydroxyphenyl ester involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 4-hydroxyphenol, which can then exert their respective biological effects. Octadecanoic acid is known to interact with lipid membranes, while 4-hydroxyphenol can act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 4-nitrophenyl ester: Similar in structure but contains a nitro group instead of a hydroxyl group.

    Hexadecanoic acid, 4-hydroxyphenyl ester: Similar ester but derived from hexadecanoic acid (palmitic acid) instead of octadecanoic acid.

    Octadecanoic acid, 4-methoxyphenyl ester: Similar ester but contains a methoxy group instead of a hydroxyl group.

Uniqueness

Octadecanoic acid, 4-hydroxyphenyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications compared to its analogs.

Properties

CAS No.

83791-09-7

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(4-hydroxyphenyl) octadecanoate

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3

InChI Key

JHWBCIGUQCXQFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

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